2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methanesulfonyl-1,3-benzothiazole
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Overview
Description
2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methanesulfonyl-1,3-benzothiazole is a complex organic compound that features a combination of heterocyclic structures, including pyrazole, azetidine, and benzothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methanesulfonyl-1,3-benzothiazole typically involves multi-step reactions. The process begins with the preparation of the core benzothiazole structure, followed by the introduction of the methanesulfonyl group. The azetidine and pyrazole moieties are then introduced through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methanesulfonyl-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methanesulfonyl-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methanesulfonyl-1,3-benzothiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole
- 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine
- N-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl
Uniqueness
What sets 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methanesulfonyl-1,3-benzothiazole apart from similar compounds is its unique combination of functional groups and heterocyclic structures. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H15ClN4O2S2 |
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Molecular Weight |
382.9 g/mol |
IUPAC Name |
2-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-4-methylsulfonyl-1,3-benzothiazole |
InChI |
InChI=1S/C15H15ClN4O2S2/c1-24(21,22)13-4-2-3-12-14(13)18-15(23-12)19-6-10(7-19)8-20-9-11(16)5-17-20/h2-5,9-10H,6-8H2,1H3 |
InChI Key |
FUXKZEOFCQTONW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CC(C3)CN4C=C(C=N4)Cl |
Origin of Product |
United States |
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